molecular formula C15H9F3N4S3 B2665317 4-methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 477854-06-1

4-methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No.: B2665317
CAS No.: 477854-06-1
M. Wt: 398.44
InChI Key: SJZPAKINQAHWHO-UHFFFAOYSA-N
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Description

4-Methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide is a heterocyclic compound featuring a fused thieno[3,2-b]pyridine core substituted with a trifluoromethyl group at position 6 and a 2-thienyl moiety at position 2. The triazole ring (4H-1,2,4-triazole) is substituted with a methyl group at position 4 and a hydrosulfide (-SH) group at position 3.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thienyl substituent introduces π-conjugation and sulfur-mediated interactions.

Properties

IUPAC Name

4-methyl-3-[3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4S3/c1-22-13(20-21-14(22)23)12-10(8-3-2-4-24-8)11-9(25-12)5-7(6-19-11)15(16,17)18/h2-6H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZPAKINQAHWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide , with the CAS number 477854-06-1 , is a member of the thieno[3,2-b]pyridine family and has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C15H9F3N4S3
Molar Mass 398.45 g/mol
Boiling Point 504.2 ± 60.0 °C (predicted)
CAS Number 477854-06-1

The compound features a triazole ring, which is often associated with various biological activities including antifungal and antibacterial properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, research on thieno[3,2-b]pyridines has shown that they can inhibit bacterial growth effectively. Specific evaluations of related compounds have demonstrated bactericidal effects against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways in microbial cells. For example:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt peptidoglycan synthesis in bacteria.
  • Interference with Nucleic Acid Synthesis : The triazole moiety may interact with DNA or RNA synthesis pathways.

Study 1: Antibacterial Activity

A study published in ChemistrySelect evaluated the antibacterial effects of various thieno[3,2-b]pyridine derivatives. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of triazole derivatives revealed that modifications to the thienyl and trifluoromethyl groups significantly affected their biological potency. The presence of a trifluoromethyl group was correlated with enhanced lipophilicity and improved membrane permeability, which are critical for antimicrobial efficacy .

Comparison with Similar Compounds

Key Observations:

  • Thiophene-containing analogs (e.g., Analog 2) may exhibit distinct conjugation patterns .
  • Functional Group Reactivity : The hydrosulfide (-SH) group in the target compound is more nucleophilic than methylsulfanyl (-SMe) in Analog 1, which could influence stability and derivatization pathways .

Q & A

Q. Methodological Answer :

  • Steric Hindrance Mitigation : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under microwave irradiation to enhance reaction efficiency. Steric shielding ligands like XPhos improve yields in bulky systems .
  • Solvent Optimization : Employ polar aprotic solvents (DMF, DMSO) with high boiling points to stabilize intermediates. Ethanol-water mixtures (3:1 v/v) enhance solubility of thiol-containing intermediates .
  • Monitoring : Track reaction progress via HPLC with a C18 column (methanol:water gradient) and confirm regioselectivity using NOESY NMR .

What analytical strategies resolve tautomerism between thione-thiol forms in structural characterization?

Q. Advanced Methodology :

  • Spectroscopic Differentiation : Combine 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR to detect tautomeric equilibria and FTIR (2500–2600 cm1^{-1}) to identify S-H stretching in thiol forms .
  • Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental and theoretical 13C^{13}\text{C} chemical shifts, resolving ambiguities in tautomeric dominance .

How to address contradictions in reported biological activity data across structurally similar triazole-thiol derivatives?

Q. Critical Analysis Framework :

  • Substituent Impact : Compare logPP values (via HPLC) and electron-withdrawing effects of trifluoromethyl vs. methyl groups on thiophene rings. These alter membrane permeability and target binding .
  • Bioassay Standardization : Use fixed concentrations (e.g., 10 µM) in MIC assays against S. aureus (ATCC 25923) to normalize potency comparisons. Include positive controls like ciprofloxacin .

What strategies ensure regioselective cyclization during thieno[3,2-b]pyridine formation?

Q. Synthetic Design :

  • Directing Groups : Introduce nitro or amino groups at the 6-position of pyridine to guide cyclization via intramolecular nucleophilic attack. Remove via catalytic hydrogenation post-cyclization .
  • Temperature Control : Perform reactions at 80–90°C in DMF to favor kinetically controlled 5-membered ring closure over 6-membered byproducts .

How to handle crystallographic challenges posed by the trifluoromethyl group’s disorder?

Q. Crystallography Protocol :

  • Cryogenic Data Collection : Use synchrotron radiation (100 K) to improve resolution. Apply SHELXL’s PART instructions to model CF3_3 disorder .
  • Solvent Selection : Crystallize from hexane/ethyl acetate (4:1) to minimize lattice flexibility and reduce thermal motion artifacts .

What computational methods predict electrophilic substitution patterns on the thiophene ring?

Q. Modeling Approach :

  • Fukui Function Analysis : Calculate local electrophilicity (f+f^+) at C3 and C5 positions using Gaussian09. Higher f+f^+ at C3 correlates with observed bromination regiochemistry .
  • MD Simulations : Run 50 ns simulations in explicit water to assess steric accessibility of substitution sites .

How to identify and characterize byproducts from triazole-thiol coupling reactions?

Q. Analytical Workflow :

  • LC-MS Screening : Use ESI-MS in negative ion mode to detect disulfide dimers (M-2H^-) and thioether adducts. Compare with synthetic standards .
  • 2D NMR : Apply 1H^{1}\text{H}-13C^{13}\text{C} HSQC to distinguish between S-alkylated vs. N-alkylated isomers in complex mixtures .

What strategies improve solubility for in vivo studies without altering pharmacophores?

Q. Formulation Techniques :

  • Co-Solvent Systems : Use 10% β-cyclodextrin in PBS (pH 7.4) to solubilize the hydrophobic triazole core while preserving thiol reactivity .
  • Prodrug Derivatization : Synthesize acetyl-protected thiol precursors (e.g., S-acetoxymethyl), which hydrolyze in serum to release the active compound .

How to validate structure-activity relationships (SAR) for trifluoromethyl-containing analogs?

Q. SAR Workflow :

  • Parallel Synthesis : Prepare a 12-compound library with systematic variations (e.g., CF3_3 vs. CH3_3, thiophene vs. furan). Assess IC50_{50} against tyrosine kinase targets via ELISA .
  • 3D-QSAR : Build CoMFA models using steric/electrostatic fields from aligned analogs to guide rational design .

What experimental precautions mitigate thermal degradation during DSC analysis?

Q. Thermal Stability Protocol :

  • Atmosphere Control : Run DSC under nitrogen purge (50 mL/min) to prevent oxidative decomposition. Use hermetically sealed aluminum pans .
  • Heating Rate : Limit to 5°C/min to detect subtle phase transitions (e.g., glass transitions) obscured by rapid degradation .

Tables

Table 1 : Key Synthetic Parameters for Thieno[3,2-b]pyridine Intermediate

ParameterOptimal ConditionReference
CatalystPd(OAc)2_2/XPhos (5 mol%)
SolventDMF/H2_2O (9:1)
Reaction Time18 h at 85°C
Yield68–72%

Table 2 : Spectroscopic Signatures of Thione vs. Thiol Tautomers

TechniqueThione (C=S)Thiol (S-H)
FTIR1250–1300 cm1^{-1}2550–2600 cm1^{-1}
13C^{13}\text{C} NMR165–170 ppm25–30 ppm (SH adjacent)
Raman680–700 cm1^{-1} (C-S)2570–2590 cm1^{-1}

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